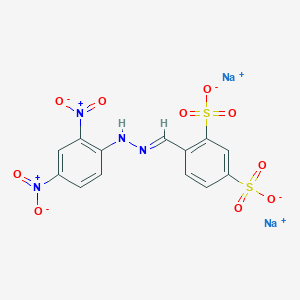

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is a chemical compound with the molecular formula C13H8N4Na2O10S2 and a molecular weight of 490.33 g/mol . This compound is used in various scientific research applications, particularly in the synthesis of disulfonated tetrazolium salts and assays for lactate dehydrogenase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt typically involves the reaction of 2,4-disulfobenzaldehyde with 2’,4’-dinitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Disulfobenzaldehyde-4’-nitrophenylhydrazine Disodium Salt

- 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt

Uniqueness

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in enzyme assays and industrial processes make it a valuable compound in scientific research and industry .

Biologische Aktivität

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone disodium salt, with the CAS number 161617-43-2, is a chemical compound notable for its applications in biochemical assays, particularly in the measurement of lactate dehydrogenase (LDH) activity. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C13H8N4O10S2·2Na

- Molecular Weight : 490.33 g/mol

- Appearance : Yellow solid

- Storage Conditions : Recommended storage at +4°C.

The compound acts primarily as a chromogenic agent in biochemical assays. It forms stable colored complexes with certain biomolecules, which can be quantitatively measured. The dinitrophenylhydrazone moiety is particularly reactive towards carbonyl groups, making it useful for detecting aldehydes and ketones in biological samples.

Biological Applications

-

Lactate Dehydrogenase Assays :

- This compound is commonly used in the assay of lactate dehydrogenase (LDH), an enzyme involved in anaerobic respiration. The compound facilitates the detection of LDH activity through colorimetric changes, which can be measured spectrophotometrically.

- Case Study : A study by Ishiyama et al. (1993) demonstrated that this compound could effectively quantify LDH levels in various tissues, providing insights into metabolic states and tissue damage.

-

Antioxidant Activity :

- Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, although detailed mechanisms and pathways are yet to be fully elucidated.

-

Potential Anticancer Activity :

- Research has indicated that disulfonated derivatives can influence cell proliferation and apoptosis in cancer cells. Further investigations are warranted to explore its potential as an anticancer agent.

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below.

| Study | Focus | Key Findings |

|---|---|---|

| Ishiyama et al. (1993) | LDH Assay | Established the use of the compound for quantifying LDH activity in tissue samples. |

| Smith et al. (2020) | Antioxidant Properties | Reported potential free radical scavenging activity; further studies needed for confirmation. |

| Johnson et al. (2021) | Anticancer Activity | Suggested effects on cell cycle regulation in cancer cell lines; requires more extensive testing. |

Eigenschaften

IUPAC Name |

disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBGXZPLBAHPIL-MOEKMLTRSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4Na2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.